3-(4-Chlorophenyl)pyridin-4-amine
Overview
Description
3-(4-Chlorophenyl)pyridin-4-amine is an organic compound characterized by a pyridine ring substituted with a 4-chlorophenyl group at the 3-position and an amine group at the 4-position
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: This method involves the reaction of 4-chloroaniline with acetaldehyde and ammonia under high temperature and pressure to form this compound.
Biltz Pyridine Synthesis: Another approach is the reaction of 4-chlorobenzonitrile with ammonia and an aldehyde in the presence of a metal catalyst to yield the desired compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and amides.
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
3-(4-Chlorophenyl)pyridin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)pyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)pyridin-4-amine
3-(4-Nitrophenyl)pyridin-4-amine
3-(4-Fluorophenyl)pyridin-4-amine
3-(4-Bromophenyl)pyridin-4-amine
Properties
IUPAC Name |
3-(4-chlorophenyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)10-7-14-6-5-11(10)13/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSAFCLXZZQXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720067 | |
Record name | 3-(4-Chlorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66395-46-8 | |
Record name | 3-(4-Chlorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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